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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide serves as a comprehensive resource on the thermodynamic and
physicochemical properties of N-Methylpentylamine. Due to a notable scarcity of
experimentally determined thermodynamic data such as enthalpy of formation, entropy, and
heat capacity in publicly accessible literature, this document compiles the available
physicochemical data and outlines the established experimental protocols for determining the
thermodynamic properties of secondary amines. This guide is intended to provide a
foundational understanding for researchers and professionals in drug development and
chemical synthesis, highlighting the current data gap and providing a methodological
framework for future research.

Introduction

N-Methylpentylamine, a secondary amine with the chemical formula CeH1sN, serves as an
intermediate in various organic syntheses, including the production of pharmaceuticals,
agrochemicals, surfactants, and corrosion inhibitors.[1] A thorough understanding of its
thermodynamic properties is crucial for process optimization, reaction modeling, and safety
assessments in its applications. However, a comprehensive dataset of its core thermodynamic
properties is not readily available. This guide consolidates the existing physicochemical
information and presents generalized experimental methodologies for the determination of
these essential thermodynamic parameters.
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Physicochemical Properties of N-Methylpentylamine

While specific thermodynamic data is limited, a range of physicochemical properties for N-

Methylpentylamine has been reported. These properties are essential for handling, storage,

and application of the compound. The data is summarized in the table below.

Property Value Source
Molecular Formula CeHisN [2][3]
Molecular Weight 101.19 g/mol [2][4]
CAS Number 25419-06-1 [3]
Appearance Colorless to pale yellow liquid [11[3]
Odor Fishy, ammonia-like [1]
Density 0.738 g/mL at 25 °C [2]
Boiling Point 116-118 °C [2][3]
Melting Point -87.87 °C (estimate) [3]
Flash Point 12.77 °C (55 °F) - closed cup [3]

Refractive Index

n20/D 1.41

[2]

Solubility

Limited in water; miscible with

common organic solvents

[1]

Experimental Protocols for a General Secondary

Amine

The following sections describe generalized, yet detailed, methodologies for the experimental

determination of key thermodynamic properties applicable to a secondary amine like N-

Methylpentylamine.

The standard enthalpy of formation (AHf°) is a fundamental thermodynamic property. For an

organic amine, it is typically determined indirectly by measuring the enthalpy of combustion

(AHc®) using a bomb calorimeter.
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Protocol:

Sample Preparation: A precise mass of high-purity N-Methylpentylamine is encapsulated in
a sample holder (e.g., a gelatin capsule).

Calorimeter Setup: The sample is placed in the crucible inside a constant-volume bomb
calorimeter. The bomb is then pressurized with a high-purity oxygen atmosphere (typically
around 30 atm). A small, known amount of water is added to the bomb to ensure that the
final combustion products are in their standard states.

Combustion: The sample is ignited via an electrical fuse. The combustion reaction for N-
Methylpentylamine would be: CeH1sN(l) + 10.25 O2(g) — 6 CO2(g) + 7.5 H20(l) + 0.5 N2(g)

Temperature Measurement: The temperature change (AT) of the surrounding water bath is
meticulously recorded with high precision.

Calculation of Heat of Combustion: The heat released by the combustion (q_comb) is
calculated from the temperature change and the heat capacity of the calorimeter system
(C_cal), which is determined separately using a standard substance like benzoic acid.
g_comb =-C_cal x AT

Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen
in the amine) and for the heat of combustion of the fuse wire.

Enthalpy of Formation Calculation: The standard enthalpy of formation of N-
Methylpentylamine is then calculated using Hess's Law, by combining its standard enthalpy
of combustion with the known standard enthalpies of formation of the combustion products
(CO2 and Hz20).

The heat capacity (Cp) of N-Methylpentylamine can be measured using a differential
scanning calorimeter (DSC) or an adiabatic calorimeter.

Protocol (using DSC):

o Sample Preparation: A small, accurately weighed sample of N-Methylpentylamine is
hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
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Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed to scan a specific temperature range (e.g., from room
temperature to near its boiling point) at a constant heating rate.

Measurement: The DSC measures the difference in heat flow required to increase the
temperature of the sample and the reference at the same rate. This differential heat flow is
directly proportional to the heat capacity of the sample.

Calibration: The instrument is calibrated using a standard material with a known heat
capacity (e.g., sapphire) under the same experimental conditions.

Calculation: The specific heat capacity of N-Methylpentylamine is calculated by comparing
its heat flow signal to that of the standard.

Thermodynamic properties such as the standard enthalpy (AH®), entropy (AS®), and Gibbs free

energy (AG°®) of dissociation for the protonated amine can be derived from pKa measurements

at various temperatures.

Protocol:

Potentiometric Titration: The pKa of N-Methylpentylamine is determined by potentiometric
titration at a series of different temperatures (e.g., from 293 K to 353 K). This involves
titrating a solution of the amine with a standard acid solution and monitoring the pH.

van't Hoff Equation: The relationship between the pKa and temperature is described by the
van't Hoff equation: In(Ka) = - (AH° / RT) + (AS° / R) where Ka is the acid dissociation
constant (10-pKa), R is the ideal gas constant, and T is the absolute temperature.

Data Analysis: A plot of In(Ka) versus 1/T yields a straight line. The slope of this line is equal
to -AH°/R, and the y-intercept is equal to AS°/R.

Calculation: From the slope and intercept of the van't Hoff plot, the standard enthalpy and
entropy of dissociation for the protonated N-Methylpentylamine can be calculated. The
Gibbs free energy of dissociation can then be determined at any given temperature using the
equation: AG°® = AH° - TAS®

Visualization of Experimental Workflow
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The following diagram illustrates a generalized workflow for the determination of the

thermodynamic properties of a secondary amine.
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Caption: Workflow for determining key thermodynamic properties of a secondary amine.

Conclusion

This technical guide has synthesized the available physicochemical data for N-
Methylpentylamine and presented a detailed overview of the standard experimental
methodologies required to determine its core thermodynamic properties. The notable absence
of comprehensive thermodynamic data in the literature presents an opportunity for future
research to fill this gap. The protocols and workflow described herein provide a robust
framework for scientists and engineers to undertake such investigations, which will
undoubtedly benefit the fields of chemical process design, drug development, and materials
science where N-Methylpentylamine is a valuable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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